molecular formula C27H26N2O3 B5162114 N'-(2-methoxyphenyl)-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide

N'-(2-methoxyphenyl)-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide

Numéro de catalogue B5162114
Poids moléculaire: 426.5 g/mol
Clé InChI: JZMVQZUBNVATRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-(2-methoxyphenyl)-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide, commonly known as MDL-100,907, is a chemical compound that belongs to the class of selective dopamine D4 receptor antagonists. It was first synthesized in 1993 by scientists at the pharmaceutical company Merck & Co. MDL-100,907 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).

Mécanisme D'action

MDL-100,907 works by blocking the dopamine D4 receptor, which is believed to play a role in the regulation of mood, motivation, and cognition. By blocking this receptor, MDL-100,907 may help to alleviate the symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of MDL-100,907 are not fully understood. However, studies have shown that it can modulate the activity of the dopamine D4 receptor, which may affect the release of neurotransmitters and the activity of downstream signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using MDL-100,907 in lab experiments is its high affinity and selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of using MDL-100,907 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for research on MDL-100,907. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and N'-(2-methoxyphenyl)-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide. Another area of interest is its potential use as a tool for studying the role of the dopamine D4 receptor in these disorders. Additionally, future research could focus on developing more efficient synthesis methods for MDL-100,907 and improving its solubility and bioavailability.

Méthodes De Synthèse

The synthesis of MDL-100,907 involves a multistep process that starts with the reaction of 2-methoxyphenyl magnesium bromide with cyclohexanone to form the intermediate cyclohexenyl ketone. This intermediate is then reacted with N,N-diphenylurea in the presence of a Lewis acid catalyst to form the final product, MDL-100,907. The overall yield of this synthesis method is around 20%.

Applications De Recherche Scientifique

MDL-100,907 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and N'-(2-methoxyphenyl)-N,N-diphenyl-4-cyclohexene-1,2-dicarboxamide. It has been shown to have high affinity and selectivity for the dopamine D4 receptor, which is believed to play a role in the pathophysiology of these disorders.

Propriétés

IUPAC Name

1-N-(2-methoxyphenyl)-2-N,2-N-diphenylcyclohex-4-ene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c1-32-25-19-11-10-18-24(25)28-26(30)22-16-8-9-17-23(22)27(31)29(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-15,18-19,22-23H,16-17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMVQZUBNVATRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.